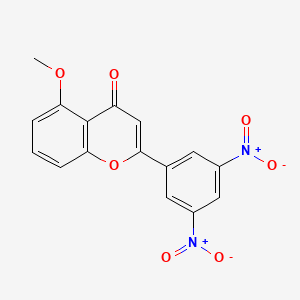
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a benzopyran ring system substituted with a 3,5-dinitrophenyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitrophenol.
Methoxylation: The 3,5-dinitrophenol is then subjected to methoxylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to introduce the methoxy group.
Cyclization: The methoxylated product undergoes cyclization with an appropriate reagent, such as a Lewis acid, to form the benzopyran ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol derivative known for its use in weight loss and industrial applications.
3,5-Dinitrophenol: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.
2-Amino-4,6-dinitrophenol:
Uniqueness
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is unique due to the presence of both the dinitrophenyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
921942-57-6 |
|---|---|
Formule moléculaire |
C16H10N2O7 |
Poids moléculaire |
342.26 g/mol |
Nom IUPAC |
2-(3,5-dinitrophenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-3-2-4-14-16(13)12(19)8-15(25-14)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-8H,1H3 |
Clé InChI |
NWLFZYOMMBCZAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
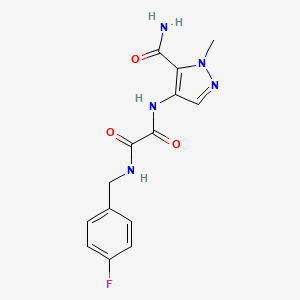
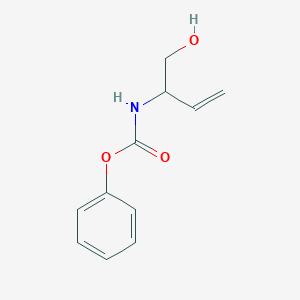
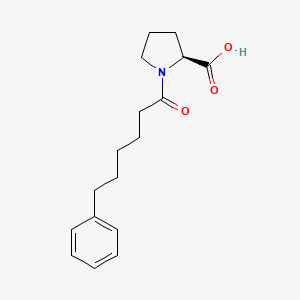

![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
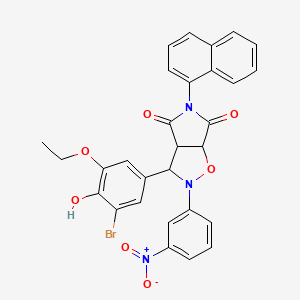

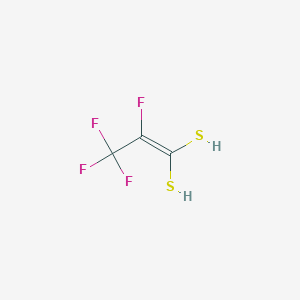
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)
